

Application Notes and Protocols: Synthesis of a BTK-Targeting PROTAC

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Compound of Interest

Compound Name: *BTK ligand 12*

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This document provides a detailed protocol for the synthesis of a Proteolysis Targeting Chimera (PROTAC) designed to target Bruton's Tyrosine Kinase (BTK) for degradation. The protocol is based on the conjugation of a derivative of the reversible BTK inhibitor GDC-0853 (fenebrutinib) with the Cereblon (CRBN) E3 ligase ligand, pomalidomide, via a flexible polyethylene glycol (PEG) linker.

Introduction

PROTACs are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] They consist of two ligands connected by a linker: one ligand binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This proximity induces the E3 ligase to ubiquitinate the POI, marking it for degradation by the proteasome.[1] This catalytic mechanism allows for the degradation of target proteins at low compound concentrations.[3]

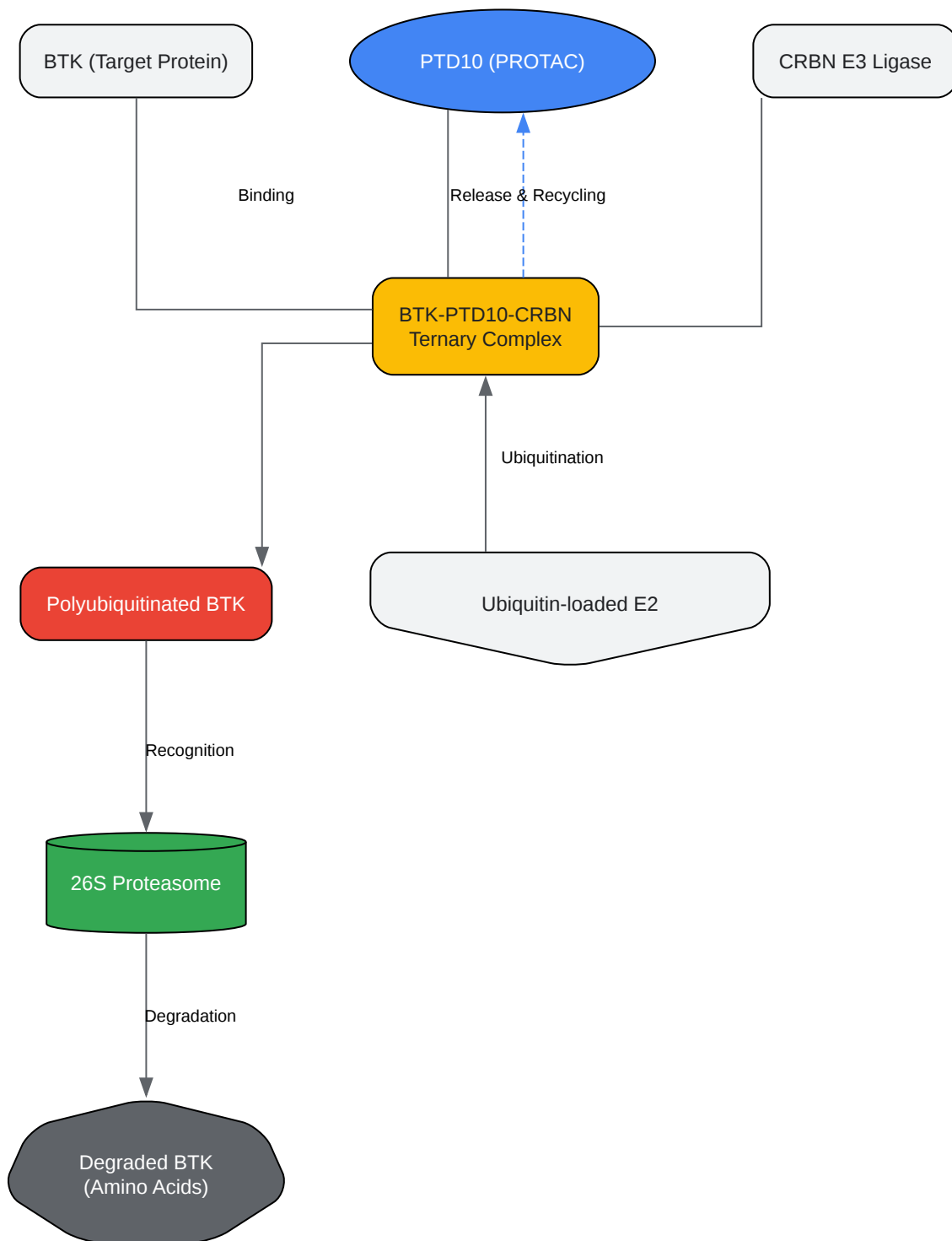
BTK is a key component of the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[3] While several BTK inhibitors are clinically approved, the development of resistance and off-target effects remain

challenges.[3] BTK-targeting PROTACs offer an alternative therapeutic strategy by inducing the degradation of the BTK protein.

This protocol describes the synthesis of a BTK PROTAC, designated herein as PTD10, which utilizes the selective, reversible BTK inhibitor GDC-0853 as the warhead and pomalidomide to recruit the CRBN E3 ligase.[3]

Signaling Pathway and Mechanism of Action

The synthesized PROTAC, PTD10, functions by forming a ternary complex between BTK and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of BTK. The polyubiquitinated BTK is then recognized and degraded by the 26S proteasome, and the PROTAC is released to engage another BTK molecule.



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Mechanism of Action for the BTK-targeting PROTAC PTD10.

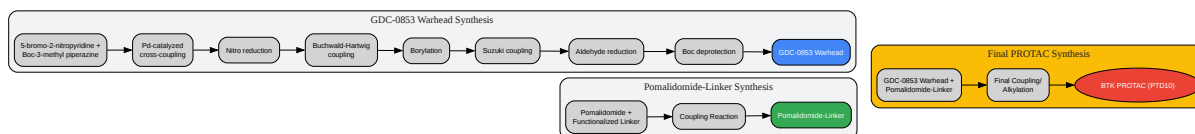
Experimental Protocols

The synthesis of the BTK PROTAC PTD10 is a multi-step process involving the preparation of the GDC-0853 warhead, the pomalidomide-linker conjugate, and the final coupling reaction.

Materials and Reagents

- 5-bromo-2-nitropyridine
- Boc-protected 3-methyl piperazine
- Palladium catalyst (e.g., Pd2(dba)3) and ligand (e.g., Xantphos)
- 3,5-dibromo-1-methylpyridin-2(1H)-one
- Bis(pinacolato)diboron
- Aromatic chloride
- Reducing agent (e.g., NaBH4)
- Deprotecting agent (e.g., HCl in dioxane or TFA)
- Pomalidomide
- Alkyl or PEG linkers with appropriate functional groups
- Coupling agents (e.g., HATU, PyBOP)
- Bases (e.g., DIPEA, Et3N)
- Solvents: NMP, DMF, DCM, Dioxane
- Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)

Synthesis Workflow



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General synthetic workflow for the BTK PROTAC PTD10.

Detailed Synthesis of PTD10

The synthesis of PTD10 is based on the procedures described by Jaime-Figueroa et al.[3]

1. Synthesis of GDC-0853 Warhead (Amine-functionalized)

The synthesis of the GDC-0853 warhead with a free amine for linker attachment involves a multi-step sequence as outlined in the workflow diagram. A detailed, step-by-step protocol can be found in the supplementary information of the reference publication.[3] The key steps involve palladium-catalyzed cross-coupling and Buchwald-Hartwig coupling reactions to construct the core structure, followed by functional group manipulations to introduce the piperazine moiety and subsequent deprotection to yield the free amine.

2. Synthesis of Pomalidomide-Linker Conjugate (Carboxylic Acid-functionalized)

A variety of linkers can be employed.[2][4] For PTD10, a PEG-based linker is used.[3]

- Step 2a: Linker functionalization: A di-functionalized PEG linker (e.g., with a terminal amine and a protected carboxylic acid) is reacted with pomalidomide.
- Step 2b: Pomalidomide conjugation: The amino group of the linker is coupled to the C4 position of pomalidomide via nucleophilic aromatic substitution on 4-fluorothalidomide,

followed by conversion to pomalidomide. Alternatively, pre-functionalized pomalidomide derivatives can be used.^{[5][6]}

- Step 2c: Deprotection: The protecting group on the carboxylic acid of the linker is removed to yield the pomalidomide-linker conjugate ready for coupling.

3. Final PROTAC Synthesis: Coupling of GDC-0853 Warhead and Pomalidomide-Linker

- Step 3a: To a solution of the GDC-0853 warhead (amine-functionalized) in a suitable solvent such as DMF, add the pomalidomide-linker conjugate (carboxylic acid-functionalized).
- Step 3b: Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).
- Step 3c: Stir the reaction mixture at room temperature until completion, monitored by LC-MS.
- Step 3d: Purify the crude product by preparative HPLC to yield the final BTK PROTAC, PTD10.

Characterization: The final compound should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Data Presentation

The efficacy of the synthesized BTK PROTACs is evaluated based on their ability to induce the degradation of BTK in relevant cell lines. The key quantitative metric is the DC50 value, which represents the concentration of the PROTAC required to degrade 50% of the target protein.

Table 1: BTK Degradation Efficiency of GDC-0853-based PROTACs

Compound	Linker Composition	DC50 (nM) in Ramos Cells[3]	DC50 (nM) in JeKo-1 Cells[3]
PTD10	PEG-based	0.5	1.2
PTD13	Different Linker	> 100	> 300
PTD14	PEG-based (alternative)	1.5	3.2
PTD15	Different Linker	> 3000	> 3000

Data is compiled from reference[3]. Experimental conditions may vary between studies.

Table 2: Cellular Activity of PTD10 and Parent Molecules

Compound	BTK Engagement IC50 (nM)[3]	CRBN Engagement IC50 (nM)[3]	Ramos Cell Growth Inhibition GI50 (nM) [3]
PTD10	8	15	2.5
GDC-0853	1	N/A	25
Pomalidomide	N/A	12	> 1000

Data is compiled from reference[3]. N/A: Not Applicable.

Conclusion

This application note provides a detailed protocol for the synthesis of a potent BTK-targeting PROTAC, PTD10, based on the GDC-0853 warhead and the pomalidomide E3 ligase ligand. The provided workflow, experimental details, and comparative data offer a valuable resource for researchers in the field of targeted protein degradation and drug discovery. The modular nature of PROTAC synthesis allows for the adaptation of this protocol to explore different linkers, E3 ligase ligands, and warheads to optimize the degradation potency and selectivity for BTK.

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